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molecular formula C10H12ClNO3 B8412991 3-Amino-4-chloro-5-ethoxy-benzoic acid methyl ester

3-Amino-4-chloro-5-ethoxy-benzoic acid methyl ester

Cat. No. B8412991
M. Wt: 229.66 g/mol
InChI Key: HNTXETXMJCYTCN-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 4-chloro-3-ethoxy-5-nitro-benzoic acid methyl ester (1.0 g, 3.85 mmol, 1.0 equiv) in methanol (20 mL) was added dropwise under stirring at 0° C. a solution of tin chloride (2.92 g, 15.41 mmol, 4.0 equiv) in 37% HCl (7.5 mL). After the addition was completed the cooling bath was removed and the reaction mixture stirred at rt for 18 h. The solution was concentrated by evaporation under reduced pressure and the solution extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4, the solvent removed by evaporation under reduced pressure and the crude material purified by recrystallization from dichloromethane yielding 0.88 g (100%) of the title compound. 1H NMR (300 MHz, DMSO): δ 1.28 (t, J=7.0 Hz, 3H), 3.75 (s, 3H), 4.01 (q, J=7.0 Hz, 2H), 5.57 (br s, 2H), 6.71 (d, J=1.7 Hz, 1H), 7.03 (d, J=1.7 Hz, 1H). 13C NMR (75 MHz, DMSO): δ 14.51, 52.09, 64.31, 100.87, 108.93, 110.33, 128.52, 145.93, 154.51, 166.10. MS (ISP): 230.0 [M+H]+.
Name
4-chloro-3-ethoxy-5-nitro-benzoic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
tin chloride
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([Cl:13])=[C:6]([O:14][CH2:15][CH3:16])[CH:5]=1.[Sn](Cl)(Cl)(Cl)Cl>CO.Cl>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:5]=[C:6]([O:14][CH2:15][CH3:16])[C:7]([Cl:13])=[C:8]([NH2:10])[CH:9]=1

Inputs

Step One
Name
4-chloro-3-ethoxy-5-nitro-benzoic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
tin chloride
Quantity
2.92 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was removed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified by recrystallization from dichloromethane yielding 0.88 g (100%) of the title compound

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(C1=CC(=C(C(=C1)OCC)Cl)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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